6-phenyltetrahydro-2H-pyran-2-one

Catalog No.
S8252109
CAS No.
10413-17-9
M.F
C11H12O2
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-phenyltetrahydro-2H-pyran-2-one

CAS Number

10413-17-9

Product Name

6-phenyltetrahydro-2H-pyran-2-one

IUPAC Name

6-phenyloxan-2-one

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C11H12O2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2

InChI Key

ZUOCDTAEBOQCSP-UHFFFAOYSA-N

SMILES

C1CC(OC(=O)C1)C2=CC=CC=C2

Canonical SMILES

C1CC(OC(=O)C1)C2=CC=CC=C2

6-Phenyltetrahydro-2H-pyran-2-one is a cyclic organic compound characterized by its unique structure, which consists of a tetrahydropyran ring fused with a phenyl group. Its molecular formula is C11H12O2C_{11}H_{12}O_{2} and it has a molecular weight of approximately 176.21 g/mol. The compound features a lactone structure, which contributes to its chemical reactivity and biological activity. It is primarily recognized for its role in various biological processes and its potential applications in pharmaceuticals and agriculture.

, including:

  • Nucleophilic Additions: The carbonyl group in the lactone can react with nucleophiles, such as organometallic reagents (e.g., phenylmagnesium bromide), leading to the formation of alcohol derivatives.
  • Ring Opening: Under specific conditions, the tetrahydropyran ring can open to form various linear and branched products, which can be further functionalized.
  • Oxidation Reactions: The compound can be oxidized to yield corresponding carboxylic acids or ketones, depending on the reaction conditions.

6-Phenyltetrahydro-2H-pyran-2-one exhibits notable biological activities, including:

  • Antifungal Properties: Research indicates that it has significant antifungal effects against various pathogens, such as Peronophythora litchii, by inhibiting mycelial growth through volatile emissions .
  • Plant Growth Regulation: The compound has been shown to influence plant growth and development by modulating gene expression related to stress responses .

Several methods exist for synthesizing 6-phenyltetrahydro-2H-pyran-2-one:

  • Photoredox Catalysis: This method involves using light to drive the reaction, allowing for stereoselective synthesis of the compound from simpler precursors .
  • Conventional Organic Synthesis: Traditional methods involve cyclization reactions of appropriate aldehydes and ketones under acidic or basic conditions to form the desired lactone structure.
  • Enzymatic Methods: Biocatalytic approaches utilizing specific enzymes can achieve high selectivity and yield for producing 6-phenyltetrahydro-2H-pyran-2-one from racemic mixtures .

The applications of 6-phenyltetrahydro-2H-pyran-2-one span various fields:

  • Agriculture: Due to its antifungal properties, it is explored as a natural pesticide or fungicide.
  • Pharmaceuticals: Its bioactive nature makes it a candidate for drug development, particularly in treatments targeting fungal infections or plant diseases.

Interaction studies have highlighted the compound's ability to modulate biological pathways. For instance:

  • It has been shown to enhance the sensitivity of certain plant pathogens to environmental stresses through gene regulation mechanisms .
  • Studies indicate that it interacts with cellular pathways involved in growth regulation and stress responses in plants, showcasing its potential as a biostimulant.

Several compounds share structural similarities with 6-phenyltetrahydro-2H-pyran-2-one. Here are some notable examples:

Compound NameStructure TypeUnique Features
6-Pentyl-2H-pyran-2-oneTetrahydropyranExhibits strong antifungal activity
5-Iodo-6-phenyltetrahydro-2H-pyran-2-oneIodinated derivativeEnhanced reactivity due to iodine substitution
4-Methyl-6-phenyltetrahydro-2H-pyran-2-oneMethylated variantAltered biological activity profile

Each of these compounds retains the tetrahydropyran core but differs in substituents that affect their reactivity and biological properties. The uniqueness of 6-phenyltetrahydro-2H-pyran-2-one lies in its specific combination of antifungal activity and plant growth modulation capabilities, setting it apart from its analogs.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

176.083729621 g/mol

Monoisotopic Mass

176.083729621 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-02-18

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